NMDA Receptor GluN1a/GluN2B Inhibition: Target Engagement Comparison vs. Structurally Related Benzothiazole Amides
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-methylpropanamide inhibits the human GluN1a/GluN2B NMDA receptor with an IC50 of 8.69 × 10³ nM (8.69 µM) in an electrophysiological assay measuring glycine/glutamate-induced current in HEK293 cells at -60 mV [1]. This activity profile is distinct from the high-picomolar to low-nanomolar potencies reported for certain benzothiazole-containing HIV-1 protease inhibitors (e.g., MKP97 series, Ki values in the picomolar range against wild-type HIV-1 protease) [2], indicating that the 4,7-dichlorobenzothiazole isobutyramide scaffold engages a different target class. The µM-range NMDA receptor activity represents a defined, measurable pharmacological anchor for this specific regioisomer.
| Evidence Dimension | Inhibition of human GluN1a/GluN2B NMDA receptor (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.69 × 10³ nM (8.69 µM) |
| Comparator Or Baseline | MKP97-series benzothiazole HIV-1 protease inhibitors: Ki values in picomolar range against HIV-1 protease (no detectable GluN1a/GluN2B activity reported) |
| Quantified Difference | Target class shift: µM-level NMDA receptor antagonist vs. pM-level HIV-1 protease inhibition; no cross-activity data available |
| Conditions | Electrophysiology: HEK293 cells expressing human GluN1a/GluN2B; glycine/glutamate-induced current measured at -60 mV [1] |
Why This Matters
This defines the compound's primary pharmacological phenotype — a moderate-affinity NMDA receptor modulator — which is fundamentally different from the picomolar antiviral benzothiazoles, guiding selection for neuroscience-focused programs rather than antiviral screening.
- [1] BindingDB Entry BDBM50569749: CHEMBL4857554. IC50: 8.69E+3 nM; Inhibition of human GluN1a/GluN2B receptor in HEK293 cells. Assay measured glycine/glutamate-induced current at -60 mV. View Source
- [2] Parai MK, Huggins DJ, Cao H, Nalam MN, Ali A, Schiffer CA, Tidor B, Rana TM. Design, synthesis, and biological and structural evaluations of novel HIV-1 protease inhibitors to combat drug resistance. J Med Chem. 2012;55(14):6328-6341. doi:10.1021/jm300238h. View Source
